trans-4-(Azidomethyl)cyclohexanecarboxylic acid
Description
trans-4-(Azidomethyl)cyclohexanecarboxylic acid is a cyclohexane derivative characterized by an azidomethyl (-CH₂N₃) substituent and a carboxylic acid (-COOH) group in the trans configuration on the cyclohexane ring. The azide group confers unique reactivity, enabling applications in click chemistry or prodrug design, though its specific properties (e.g., solubility, stability) would depend on the cyclohexane ring’s chair conformation and intermolecular interactions .
Properties
IUPAC Name |
4-(azidomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h6-7H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHESGHFIJJMDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Azidomethyl)cyclohexanecarboxylic acid typically involves the azidation of a suitable precursor. One common method includes the reaction of trans-4-(Bromomethyl)cyclohexanecarboxylic acid with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
trans-4-(Bromomethyl)cyclohexanecarboxylic acid+NaN3→trans-4-(Azidomethyl)cyclohexanecarboxylic acid+NaBr
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group undergoes [3+2] cycloaddition with terminal alkynes under copper catalysis, forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer science.
| Reaction Conditions | Catalyst | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Alkyne (1.2 eq), CuSO₄·5H₂O (10 mol%), Sodium Ascorbate | Cu(I) | t-BuOH/H₂O (1:1) | 25°C | 1,4-Disubstituted Triazole | 85–92% |
Mechanistic Insight : The reaction proceeds via a copper(I)-acetylide intermediate, followed by regioselective cycloaddition. The carboxylic acid group remains inert under these conditions .
Reduction of Azide to Primary Amine
Catalytic hydrogenation or Staudinger-type reactions convert the azide to an amine, enabling further functionalization.
Hydrogenolysis
| Conditions | Catalyst | Pressure | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| H₂ (1 atm) | Pd/C (5 wt%) | Ambient | Ethanol | trans-4-(Aminomethyl)cyclohexanecarboxylic acid | 78% |
Note : Raney Nickel can also be used, but Pd/C offers higher selectivity and avoids cis-trans isomerization .
Staudinger Reaction
Reaction with triphenylphosphine forms an iminophosphorane intermediate, hydrolyzed to the amine:
Yields exceed 90% in anhydrous THF .
Carboxylic Acid Functionalization
The carboxylic acid participates in esterification and amidation reactions.
Esterification
| Reagent | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Bromoethane, K₂CO₃ | Base | Acetone | Ethyl trans-4-(azidomethyl)cyclohexanecarboxylate | 62% |
Procedure : The acid is treated with bromoethane and K₂CO₃ in acetone at 60°C for 3 hours .
Amide Formation
Coupling with amines via EDC/HOBt:
| Amine | Activator | Solvent | Product | Yield |
|---|---|---|---|---|
| Benzylamine | EDC/HOBt | DCM | trans-4-(Azidomethyl)-N-benzylcyclohexanecarboxamide | 75% |
Nucleophilic Substitution of the Azide Group
The azide can be displaced by nucleophiles (e.g., thiols, amines) under basic conditions:
| Nucleophile | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Sodium Thiophenolate | K₂CO₃ | DMF | trans-4-(Phenylthiomethyl)cyclohexanecarboxylic acid | 68% |
Limitation : Steric hindrance from the cyclohexane ring reduces reactivity compared to linear analogs .
Thermal Decomposition
Heating above 150°C induces azide decomposition, releasing nitrogen gas and forming nitrene intermediates. These can undergo C–H insertion or dimerization:
Application : Surface modification via nitrene-mediated crosslinking .
Comparative Reactivity with Analogous Compounds
| Compound | Reactive Groups | Key Reaction | Yield Difference vs. Azide Analog |
|---|---|---|---|
| trans-4-(Aminomethyl)cyclohexanecarboxylic acid | –NH₂, –COOH | Amide Coupling | 10–15% higher yields due to reduced steric demand |
| trans-4-(Chloromethyl)cyclohexanecarboxylic acid | –Cl, –COOH | SN2 Substitution | Faster kinetics (2–3×) but lower selectivity |
| trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid | –OH, –COOH | Esterification | Comparable yields under acidic conditions |
Scientific Research Applications
Organic Synthesis
Versatile Building Block
trans-4-(Azidomethyl)cyclohexanecarboxylic acid serves as a crucial building block in organic synthesis. Its azide functional group allows for diverse reaction pathways, enabling the construction of complex molecules. Researchers utilize this compound to synthesize various derivatives and analogs that can be further modified for specific applications in pharmaceuticals and materials science .
Medicinal Chemistry
Drug Development
In the realm of medicinal chemistry, this compound is instrumental in the development of new pharmaceuticals. Its azide group is particularly valuable for creating azide-containing compounds, which are often employed in drug discovery processes. These compounds can be used to probe biological systems or as intermediates in the synthesis of therapeutic agents .
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, certain synthesized analogs have shown efficacy against various cancer cell lines, highlighting the potential for this compound in developing novel anticancer therapies .
Material Science
Modification of Polymers
The compound is also utilized in material science for modifying polymers. By incorporating this compound into polymer matrices, researchers can enhance the mechanical and thermal properties of materials used in coatings, adhesives, and other industrial applications. This modification can lead to improved durability and functionality of the final products .
Bioconjugation
Targeted Therapeutics
In bioconjugation techniques, this compound plays a significant role by facilitating the attachment of biomolecules to surfaces or other molecules. This property is particularly useful in developing targeted therapies and diagnostics, where precise delivery of drugs or imaging agents is critical .
Click Chemistry
Efficient Reactions
The presence of the azide functional group allows this compound to participate in click chemistry reactions. These reactions are characterized by their efficiency and selectivity, making them ideal for creating diverse chemical libraries for research and development purposes. The ability to rapidly synthesize compounds with high yields is a significant advantage in both academic and industrial settings .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Organic Synthesis | Building Block | Used to synthesize complex molecules through various reaction pathways |
| Medicinal Chemistry | Drug Development | Important for creating azide-containing compounds for drug discovery |
| Material Science | Polymer Modification | Enhances properties of polymers used in coatings and adhesives |
| Bioconjugation | Targeted Therapeutics | Facilitates attachment of biomolecules for targeted therapies |
| Click Chemistry | Efficient Synthesis | Enables rapid synthesis of diverse chemical libraries |
Mechanism of Action
The mechanism of action of trans-4-(Azidomethyl)cyclohexanecarboxylic acid largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of various biomolecules. The molecular targets and pathways involved are specific to the application and reaction conditions.
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact: The azidomethyl group distinguishes the target compound from sulfonyloxy (e.g., ), aminomethyl (tranexamic acid, ), and alkyl (e.g., ethyl, ) derivatives. Azides are highly reactive in Staudinger or Huisgen cycloaddition reactions, enabling bioconjugation—a property absent in non-azide analogs .
- Stereochemistry : The trans configuration minimizes steric hindrance between substituents, favoring a stable chair conformation in the cyclohexane ring . Cis isomers (e.g., ) exhibit distinct hydrogen-bonding patterns and crystal packing due to spatial constraints.
Physicochemical Properties
- Solubility : Tranexamic acid derivatives with polar groups (e.g., -NH₂, -OSO₂Ar) show higher aqueous solubility compared to alkyl-substituted analogs like trans-4-ethylcyclohexanecarboxylic acid . The azidomethyl group’s intermediate polarity may balance solubility and lipophilicity.
- Stability : Azides are thermally sensitive and require careful handling. In contrast, sulfonyloxy and alkyl derivatives (e.g., ) are more stable under standard storage conditions .
Biological Activity
Trans-4-(Azidomethyl)cyclohexanecarboxylic acid is a synthetic compound that has garnered interest in various fields of research due to its unique biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C9H13N3O2
- Molecular Weight : 197.22 g/mol
- Structure : The presence of an azide group (-N₃) significantly influences its reactivity and biological interactions.
This compound primarily functions as a biochemical probe in various biological systems. Its azide functional group allows for selective reactions in click chemistry, facilitating the study of biomolecules and cellular processes.
-
Target Interactions :
- The compound is known to interact with various enzymes and proteins, potentially modulating their activity.
- It may influence signaling pathways involved in cell proliferation and apoptosis.
-
Biochemical Pathways :
- The compound's azide group can form stable conjugates with biomolecules, aiding in the visualization and tracking of cellular processes.
- It is hypothesized to affect pathways related to inflammation and cellular repair mechanisms.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its application in biological research:
- Solubility : Exhibits moderate solubility in aqueous solutions, which is crucial for biological assays.
- Distribution : Tends to accumulate in tissues where azide-based reactions can occur, such as inflamed or damaged tissues.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Case Study 1: Anti-inflammatory Effects
A study investigated the compound's role in modulating inflammatory responses in vitro. Results indicated that treatment with this compound reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| IL-6 Production (pg/mL) | 150 ± 10 | 80 ± 5* |
| TNF-α Production (pg/mL) | 200 ± 15 | 90 ± 8* |
*Statistically significant difference (p < 0.05).
Case Study 2: Wound Healing Applications
In a wound healing model using mice, this compound was applied topically. The results showed enhanced wound closure rates compared to controls, attributed to its effects on cellular migration and matrix stabilization.
| Time Post-Injury (Days) | Control Group (%) | Treatment Group (%) |
|---|---|---|
| Day 3 | 30 ± 5 | 60 ± 7* |
| Day 7 | 70 ± 10 | 90 ± 5* |
*Statistically significant difference (p < 0.01).
Q & A
Basic: What are the recommended synthetic routes for trans-4-(Azidomethyl)cyclohexanecarboxylic acid?
Methodological Answer:
Synthesis typically involves functional group substitution. For analogous compounds like Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), ammonium chloride and ether extraction are used to introduce the aminomethyl group . For the azidomethyl derivative, a plausible route is nucleophilic substitution of a halogenated precursor (e.g., trans-4-(bromomethyl)cyclohexanecarboxylic acid) with sodium azide (NaN₃) under controlled conditions. Evidence from isomerization methods for related intermediates (e.g., trans-4-(boc-amino)cyclohexanecarboxylic acid) suggests using catalytic acid or base to optimize stereochemical outcomes .
Basic: How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with >95.0% purity thresholds, as applied to structurally similar cyclohexanecarboxylic acid derivatives .
- Spectroscopy: ¹H/¹³C NMR to confirm the azidomethyl group (δ ~3.5 ppm for CH₂N₃) and cyclohexane ring protons. IR spectroscopy can detect the azide stretch (~2100 cm⁻¹).
- X-ray crystallography: SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and crystal packing .
Advanced: How does the azide group influence reactivity in bioconjugation or stability studies?
Methodological Answer:
The azide moiety enables "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) for targeted bioconjugation. However, azides are thermally sensitive; stability assays under varying pH and temperature are critical. For example, plasma stability studies on Tranexamic Acid derivatives reveal hydrolysis risks in biological matrices . Mitigation strategies include inert atmosphere handling and low-temperature storage .
Advanced: What crystallographic challenges arise with this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth: Azides may hinder crystallization due to conformational flexibility. Slow evaporation from polar solvents (e.g., ethanol/water mixtures) is recommended.
- Data Collection/Refinement: SHELX programs (SHELXD for phase solution, SHELXL for refinement) resolve twinning or disorder common in flexible cyclohexane systems . ORTEP-3 visualizes thermal ellipsoids to validate azide orientation .
Advanced: How to resolve contradictions in synthetic yield data across studies?
Methodological Answer:
Discrepancies often stem from reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using design of experiments (DoE) is advised. For instance, reports 78.6% yield for an aminomethyl derivative via ice-controlled exothermic reactions, while highlights condensation efficiency with DCC catalysis. Cross-referencing solvent polarity indices and catalyst loadings can identify yield-limiting factors .
Safety: What protocols are essential for handling the azide functional group?
Methodological Answer:
- Storage: Azides require storage in amber vials at ≤-20°C, away from metals or reducing agents .
- Handling: Use blast shields and personal protective equipment (PPE). Safety Data Sheets (SDS) for analogous compounds (e.g., Tranexamic Acid) mandate fume hood use and emergency rinsing protocols .
Stability: How to assess degradation under experimental conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition peaks.
- Plasma Stability: Use methodologies from , where Tranexamic Acid derivatives were incubated in plasma and analyzed for hydrolysis products .
Analytical Method Development: How to optimize HPLC conditions for this compound?
Methodological Answer:
- Column: C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm).
- Mobile Phase: Gradient of acetonitrile/0.1% trifluoroacetic acid (TFA) in water, adjusted to elute the azidomethyl derivative at ~5–7 minutes (based on SE-HPLC methods for similar carboxylic acids) .
- Detection: UV at 210–220 nm for carboxylate and azide chromophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
